molecular formula C20H17ClN4OS2 B2757687 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide CAS No. 671199-93-2

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide

Cat. No. B2757687
CAS RN: 671199-93-2
M. Wt: 428.95
InChI Key: ZSMKSXRQELDSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C20H17ClN4OS2 and its molecular weight is 428.95. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

The core structure of this compound is similar to other triazole derivatives that have been synthesized and evaluated for their anticancer properties . These compounds can exhibit cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells. The ability to selectively target cancer cells while sparing normal cells is a critical aspect of anticancer drug design, and derivatives of this compound could potentially be optimized for such selectivity.

Antibiotic Development

Benzothiazole and triazole moieties are present in many compounds with antibiotic properties . The compound could be explored for its efficacy against bacterial infections, possibly acting through mechanisms that inhibit bacterial growth or replication.

Antifungal Applications

Similar structures have been reported to possess antifungal properties, particularly in the agricultural sector for treating plant diseases . This compound could be investigated for its potential use as a fungicide, especially in crops susceptible to fungal infections.

Enzyme Inhibition Studies

Triazole derivatives can act as enzyme inhibitors, which is valuable in understanding disease mechanisms and developing therapeutic agents . This compound could be studied for its ability to bind to and inhibit specific enzymes that are relevant in pathological conditions.

Pharmaceutical Drug Synthesis

The compound’s structure allows for the possibility of forming hydrogen bonds with various targets, which can be advantageous in drug design . It could serve as a scaffold for developing new pharmaceutical drugs with improved pharmacokinetic and pharmacological properties.

Imaging Agent Research

Compounds with benzothiazole and triazole rings have been explored as potential PET imaging agents due to their ability to bind selectively to certain biological targets . This compound could be modified and labeled for use in diagnostic imaging to detect and monitor various diseases.

Agrochemical Research

The structural analogs of this compound have found use in agrochemicals, including as components in pesticides and herbicides . Research into this compound’s applications could lead to the development of new agrochemicals that are more effective and environmentally friendly.

Material Science

Due to the presence of sulfur and nitrogen in its structure, this compound could be investigated for its properties in material science, such as the development of organic semiconductors or as a ligand in coordination chemistry to form novel materials .

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS2/c21-16-8-6-15(7-9-16)17-12-27-19-23-24-20(25(17)19)28-13-18(26)22-11-10-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMKSXRQELDSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide

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